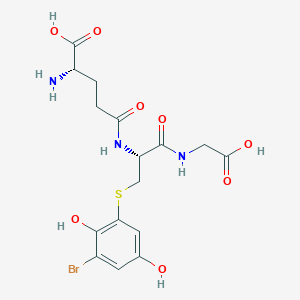
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)-5-methoxytryptamine, also known as 5-MeO-DNPT, is a synthetic compound that belongs to the family of tryptamines. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A and 5-HT2C subtypes. The compound has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. The specific effects of N-(2,4-Dinitrophenyl)-5-methoxytryptamine on these pathways are still being studied, but it is believed that the compound may modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and physiological effects
Research has shown that N-(2,4-Dinitrophenyl)-5-methoxytryptamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to alter brain activity, particularly in regions associated with perception and emotion. Additionally, N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been shown to have potent hallucinogenic effects, which may be related to its binding to the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-Dinitrophenyl)-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which allows for precise modulation of these pathways. Additionally, the compound has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. However, the synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine is complex and requires specialized knowledge and equipment, which may limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research on N-(2,4-Dinitrophenyl)-5-methoxytryptamine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mood disorders and addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine and its effects on neuronal activity and neurotransmitter release. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound, which could increase its accessibility for scientific research.
Synthesis Methods
The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves a multi-step process that begins with the conversion of tryptamine to 5-methoxytryptamine. This is followed by the nitration of the 2,4-dinitrophenyl group and subsequent reduction to yield the final product. The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine requires specialized knowledge and equipment, making it a challenging compound to produce.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. The compound has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are known to be involved in mood regulation, perception, and cognition. Research has also indicated that N-(2,4-Dinitrophenyl)-5-methoxytryptamine may have potential therapeutic applications in the treatment of mood disorders, addiction, and neurodegenerative diseases.
properties
CAS RN |
115007-18-6 |
|---|---|
Product Name |
N-(2,4-Dinitrophenyl)-5-methoxytryptamine |
Molecular Formula |
C17H16N4O5 |
Molecular Weight |
356.33 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
InChI Key |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
115007-18-6 |
synonyms |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)